Folic Acid-13C5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

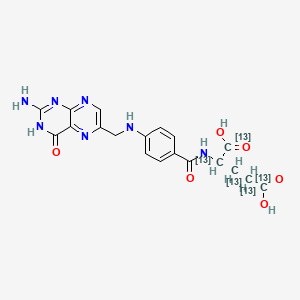

Folic Acid-13C5, also known as Vitamin B9-13C5, is an isotope of vitamin B9 where all the five glutamate carbons are replaced by 13C . It is naturally found in leafy vegetables and fruits and plays a crucial role in DNA synthesis and acts as a free radical scavenger .

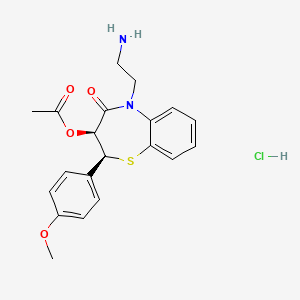

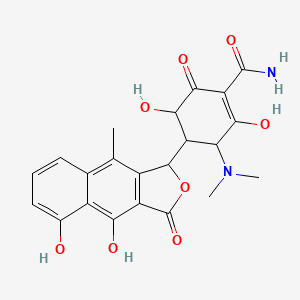

Molecular Structure Analysis

The empirical formula of this compound is 13C5C14H19N7O6 . The molecular weight is 446.36 . The InChI string representation of its structure is1S/C19H19N7O6/c20-19-25-15-14 (17 (30)26-19)23-11 (8-22-15)7-21-10-3-1-9 (2-4-10)16 (29)24-12 (18 (31)32)5-6-13 (27)28/h1-4,8,12,21H,5-7H2, (H,24,29) (H,27,28) (H,31,32) (H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1 .

Aplicaciones Científicas De Investigación

Bioavailability in Food Fortification : A study by Ambrosis et al. (2017) investigated the bioavailability of 13C5-labeled pteroylglutamic acid (13C5-PteGlu) from pectin-coated fortified rice. They found that the bioavailability of folic acid in a pectin-coated rice premix was 68.7%, and 86.5% in uncoated fortified rice relative to aqueous folic acid, demonstrating its potential in food fortification processes (Ambrosis et al., 2017).

Folic Acid Absorption from Fortified Foods : Research by Pfeiffer et al. (1997) assessed the absorption of 13C5-labeled folic acid in fortified bread, rice, and pasta. The study indicated that folic acid in these foods was highly available, suggesting fortification as an effective way to improve folate status in the population (Pfeiffer et al., 1997).

Folate Bioavailability and Metabolism Studies : Rogers et al. (1997) conducted stable isotopic protocols to study folate absorption, comparing urinary excretion and plasma folate kinetics of intravenous and oral doses of 13C5 and 2H2 folic acid. This research provides insights into folate metabolism and the relative bioavailability of nutritionally relevant oral doses of labeled folate (Rogers et al., 1997).

Role in Disease Processes : A paper by Lucock (2000) discussed the molecular biology of folic acid and its role in various disease processes, including neural tube defects, cardiovascular disease, and cancer. The study highlighted the importance of folic acid in methionine and nucleotide biosynthesis, and its potential therapeutic applications (Lucock, 2000).

Folic Acid as a Targeting Ligand in Gene Delivery : A study by Lam et al. (2009) explored the use of folic acid conjugates in gene delivery systems. They found that folate-conjugated polymers significantly enhanced transfection efficiency in cells expressing folate receptors, suggesting its potential in targeted nucleic acid delivery (Lam et al., 2009).

Antimicrobial and Immunomodulating Applications : Fernández-Villa et al. (2019) reviewed the use of folic acid antagonists as antimicrobial and immunomodulating agents. The study provided an updated perspective on their mechanisms of action and biomedical applications (Fernández-Villa et al., 2019).

Mecanismo De Acción

Target of Action

Folic Acid-13C5, also known as Vitamin B9-13C5, is an isotope of folic acid where all the five glutamate carbons are replaced by 13C . The primary targets of this compound are enzymes involved in DNA and RNA synthesis . More specifically, it is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Mode of Action

This compound interacts with its targets by being reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This interaction is crucial for de novo synthesis of nucleic acids and amino acids . Anti-metabolite therapies such as Methotrexate function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF .

Biochemical Pathways

This compound affects the one-carbon metabolic pathway, which is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids . It also supports the folate cycle, which is responsible for the conversion of homocysteine to methionine, thereby lowering circulating homocysteine levels .

Pharmacokinetics

This compound is absorbed in the proximal part of the small intestine and metabolized in the liver . Its excretion occurs through urine . The time to peak for oral intake is approximately 1 hour . The bioavailability of this compound is comparable to that of folic acid .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of white blood cell and platelet production in folate deficiency anemia . It also plays a significant role in DNA synthesis and acts as a free radical scavenger . Excess folic acid intake has been associated with an increase in DNA de novo point mutations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet and supplementation are necessary to prevent deficiencies, as humans are unable to synthesize folic acid endogenously . Furthermore, the effectiveness of folic acid supplementation can be dependent on the presence of certain enzymes in the body .

Propiedades

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-BCTWCYHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747820 |

Source

|

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207282-75-4 |

Source

|

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)